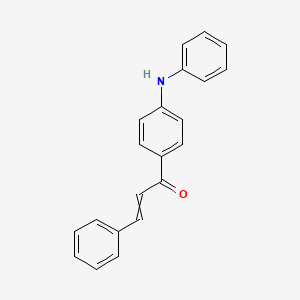
1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes an aniline group attached to a phenyl ring and a prop-2-en-1-one moiety
準備方法
The synthesis of 1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one typically involves the reaction of aniline with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, resulting in the formation of the desired product. Industrial production methods may involve more advanced techniques and optimized conditions to ensure higher yields and purity.
化学反応の分析
1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired transformations.
科学的研究の応用
1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals due to its reactive nature.
作用機序
The mechanism by which 1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context.
類似化合物との比較
When compared to similar compounds, 1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one stands out due to its unique combination of aniline and prop-2-en-1-one groups. Similar compounds include:
4-Anilinophenyl-1-phenethylpiperidine: Known for its use in the synthesis of fentanyl and related analogs.
4-Anilinophenyl-3-phenylprop-2-en-1-one derivatives: These derivatives may have variations in the substituents on the phenyl rings, leading to different reactivity and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research domains.
特性
CAS番号 |
88681-18-9 |
|---|---|
分子式 |
C21H17NO |
分子量 |
299.4 g/mol |
IUPAC名 |
1-(4-anilinophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H17NO/c23-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)22-19-9-5-2-6-10-19/h1-16,22H |
InChIキー |
IXAHOCTWEKDBFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
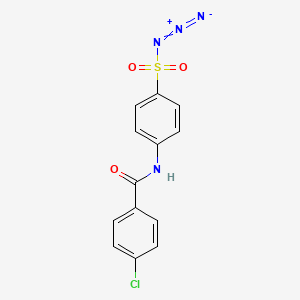
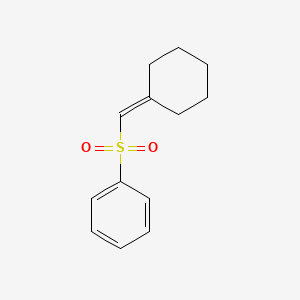
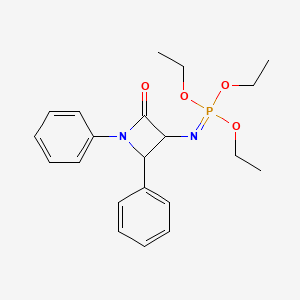
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
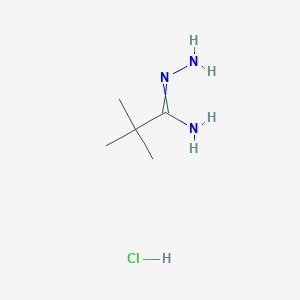
![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
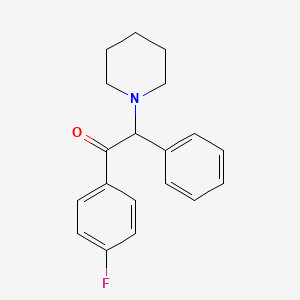
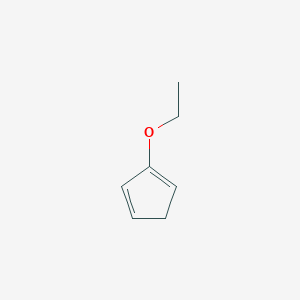
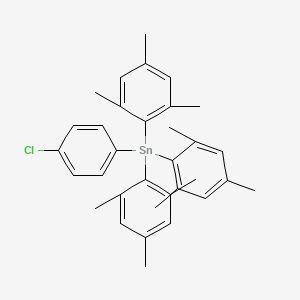
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
